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molecular formula C17H37BrOSi B8608930 [(11-Bromoundecyl)oxy](tert-butyl)dimethylsilane CAS No. 98008-53-8

[(11-Bromoundecyl)oxy](tert-butyl)dimethylsilane

Cat. No. B8608930
M. Wt: 365.5 g/mol
InChI Key: OLHXONQUABFOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05502046

Procedure details

100 g of 11-bromoundecanol (Fluka) is dissolved in 240 ml of tetrahydrofuran and mixed at 25° C. with 58 g of imidazole as well as 74.3 g of tert-butyldimethylsilyl chloride in 80 ml of tetrahydrofuran and stirred for 2 hours at 25° C. For working up, 700 ml of diethyl ether is added, the precipitated hydrochloride is filtered off, evaporated to dryness in a vacuum and chromatographed on silica gel with hexane/toluene. 136.9 g of 11-bromoundecyl-tert-butyldimethylsilyl ether is obtained as oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
74.3 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].N1C=CN=C1.[Si:19](Cl)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20].C(OCC)C>O1CCCC1>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCCCCCCCCCO
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
74.3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated hydrochloride is filtered off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with hexane/toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCCCCCCCCCO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 136.9 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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